5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide is a chemical compound that belongs to the class of pyridazine derivatives. This compound is characterized by its unique structure which includes a bromine atom, a pyridazine moiety, and a nicotinamide group. The synthesis and biological evaluations of this compound have garnered interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various diseases.
This compound can be classified under pyridazine derivatives, specifically those that incorporate halogen substituents and nicotinamide functionalities. Pyridazines are known for their diverse biological activities, making them valuable in pharmaceutical research. The specific compound 5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide has been synthesized and evaluated for its inhibitory effects on certain enzymes, indicating its potential as a therapeutic agent .
The synthesis of 5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide typically involves several key steps:
The molecular structure of 5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide can be represented as follows:
The structure features:
The three-dimensional conformation of this compound plays a crucial role in its interaction with biological targets .
5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide can undergo various chemical reactions typical of pyridazine derivatives:
These reactions are significant for further functionalization and optimization of the compound's activity.
The mechanism of action for 5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide primarily involves its interaction with specific enzymes or receptors in biological systems. Preliminary studies indicate that this compound may act as an inhibitor for certain carbonic anhydrase isoforms, which are important in regulating pH and fluid balance in tissues.
The binding affinity has been quantified through inhibition constant measurements, showing effective inhibition at nanomolar concentrations. This suggests that the compound may exert its effects through competitive inhibition mechanisms .
The physical properties of 5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide include:
Chemical properties include:
5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide has potential applications in various scientific fields:
Research continues into optimizing this compound's efficacy and exploring its full range of biological activities .
Bicyclic Framework with Spacer Connectivity: The compound features a bicyclic heteroaromatic system connected via a flexible alkyl chain. The nicotinamide moiety belongs to the pyridine family (six-membered ring with one nitrogen), while the 6-oxopyridazine component constitutes a diazine heterocycle (six-membered ring with two adjacent nitrogen atoms). The propyl linker (-CH₂-CH₂-CH₂-) bridges these heterocycles through nitrogen atoms, creating an N1-piperazine bioisostere topology that enhances conformational flexibility without compromising aromatic character [3] [5].
Key Physicochemical Properties: The bromine atom significantly influences the electron distribution, creating an electron-deficient nicotinamide ring that enhances hydrogen-bond acceptor capacity at the carbonyl oxygen. This electronic perturbation increases the compound's dipole moment (estimated >3.5 D) and influences crystalline packing, potentially enhancing solubility parameters compared to non-halogenated analogs. The propyl linker provides sufficient length (approximately 6.1Å between ring systems) to span complementary binding pockets in biological targets [1] [8].
Table 1: Structural and Physicochemical Profile
Parameter | Value/Descriptor | Significance |
---|---|---|
Heterocycle Classification | Pyridine (nicotinamide) + Pyridazinone | Dual pharmacophoric system |
Bridge Type | C3 alkyl chain (propyl) | Conformational flexibility |
Halogen Position | 5-bromo (nicotinamide ring) | Electronic and steric modulation |
Hydrogen Bond Acceptors | 5 (carbonyl O, pyridazine N, pyridine N, Br, amide O) | Enhanced target binding potential |
Topological Polar Surface Area | ~85-90 Ų | Moderate membrane permeability |
Rotatable Bonds | 5 | Conformational adaptability |
Synthetic Accessibility: The compound's synthesis typically involves sequential nucleophilic displacements. The alkylation of 3-(6-oxopyridazin-1(6H)-yl)propan-1-amine with 5-bromonicotinoyl chloride represents the most efficient route, achieving moderate yields (45-60%) after crystallization. The bromine atom remains stable under these amidation conditions due to its position meta to the reaction center, preventing undesired dehalogenation or ring closure side reactions [7] [8].
Pyridazinone as PDE4 Modulator: The 6-oxopyridazin-1(6H)-yl moiety serves as a cyclic urea bioisostere that mimics the transition state in phosphodiesterase catalysis. In PDE4 inhibitors, this heterocycle forms critical hydrogen bonds with glutamine and tyrosine residues in the enzyme's catalytic pocket. The electron-rich nitrogen atoms (N1, N2) coordinate magnesium ions essential for PDE4 activity, while the carbonyl oxygen accepts hydrogen bonds from conserved water networks. Compounds featuring this motif demonstrate submicromolar IC₅₀ values against PDE4 isoforms, translating to potent anti-inflammatory effects in models of asthma, COPD, and psoriasis [1] [4].
Nicotinamide in Targeted Protein Modulation: The brominated nicotinamide component functions beyond traditional cofactor roles. In cereblon E3 ligase complexes, nicotinamide derivatives induce protein degradation via ubiquitination, particularly in anticancer applications. The bromine at C5 enhances hydrophobic interactions within the cereblon binding pocket (termed the "thalidomide-binding domain"), increasing proteolysis targeting chimera (PROTAC) efficiency by 3-5 fold compared to unsubstituted analogs. This moiety also participates in NAD+ mimicry, enabling binding to sirtuins and PARP enzymes involved in DNA repair and cellular homeostasis [3] [6].
Table 2: Biological Significance of Structural Components
Pharmacophore | Molecular Targets | Therapeutic Applications | Representative Activities |
---|---|---|---|
6-Oxopyridazinone | PDE4, PIM kinases, 5-lipoxygenase | Anti-inflammatory, cardiovascular | PDE4 IC₅₀: 0.2-5 µM [1] |
Nicotinamide | Cereblon, Sirtuins, PARP | Anticancer, neuromodulation | Cereblon KD: 180 nM [6] |
Combined System | Dual-targeting agents | Multifactorial diseases | Synergistic effects in autoimmune models [4] |
Synergistic Effects: The combination of these pharmacophores creates bifunctional molecules capable of simultaneous enzyme inhibition and protein degradation. The pyridazinone moiety may inhibit inflammatory kinases (PIM-1, GSK-3β) while the nicotinamide component recruits E3 ubiquitin ligase machinery. This dual mechanism demonstrates enhanced efficacy in rheumatoid arthritis models compared to single-target agents, reducing TNF-α production by 80% at 10 µM concentrations. The propyl linker optimizes spatial orientation between pharmacophores without inducing steric clashes in complex protein environments [5] [6].
Steric and Electronic Effects: The bromine atom at the nicotinamide C5 position creates a permanent dipole moment (estimated 1.7 D) that enhances interactions with electron-rich protein regions. Its van der Waals radius (1.85Å) optimally fills hydrophobic pockets inaccessible to smaller halogens, increasing binding affinity by 2-3 fold compared to chloro analogs. This substitution reduces the pKa of the adjacent pyridine nitrogen by approximately 0.7 units, strengthening cation-π interactions with lysine residues in enzymatic binding sites [1] [8].
Metabolic Stabilization: Bromination significantly retards oxidative metabolism at the C5 position, extending the compound's plasma half-life in preclinical species. In human microsomal studies, 5-bromonicotinamide derivatives show <15% metabolism after 60 minutes, compared to >80% for non-halogenated analogs. This halogen serves as a versatile synthetic handle for palladium-catalyzed cross-coupling (Suzuki, Heck), enabling late-stage diversification without modifying the core scaffold. Bromine also enhances crystallinity, facilitating purification and formulation development [4] [7].
Halogen Bonding Capability: Bromine functions as a superior halogen bond donor (σ-hole formation) compared to lighter halogens. This capability enables interactions with carbonyl oxygen atoms (bond length ~3.0Å) and sulfur-containing residues in protein targets. Computational studies indicate bromine contributes 1.3-2.1 kcal/mol binding energy in PDE4 complexes—equivalent to adding a methyl group without the entropic penalty. The bromine's ortho-position to the amide bond restricts rotation, maintaining optimal conformation for target engagement [1] [8].
Table 3: Bromine Substitution Impact on Compound Properties
Parameter | 5-H Analog | 5-Bromo Analog | Enhancement Factor |
---|---|---|---|
LogD (pH 7.4) | -0.3 | 0.8 | Improved membrane permeability |
PDE4 IC₅₀ | 850 nM | 220 nM | 3.9-fold potency increase |
Microsomal Stability (t½) | 23 min | >120 min | >5-fold improvement |
Aqueous Solubility | 12 mM | 8 mM | Moderate retention |
Cereblon Binding | KD = 420 nM | KD = 150 nM | 2.8-fold affinity increase |
Selectivity Optimization: Bromine's steric bulk confers target selectivity by discriminating between structurally similar binding sites. In kinase profiling studies, 5-bromonicotinamide derivatives show 10-fold selectivity for PIM-1 over PIM-2 kinases compared to non-brominated compounds. This substitution also reduces hERG channel binding (IC₅₀ >30 µM vs. 8 µM for hydrogen analog) by disrupting π-stacking interactions with tyrosine residues, potentially mitigating cardiotoxicity risks [4] [8].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5